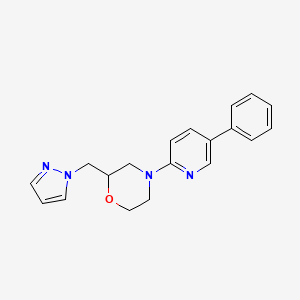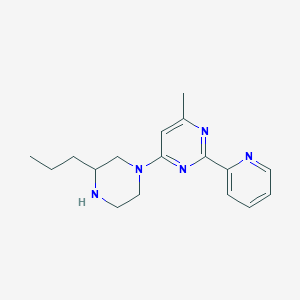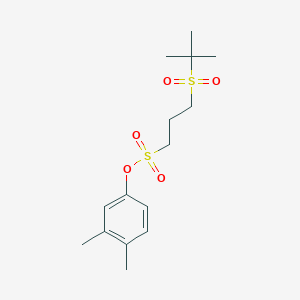![molecular formula C13H11N3O3 B6982698 5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B6982698.png)
5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazole ring fused with an oxadiazole ring, along with a methylcyclopropyl group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the 1,2,4-oxadiazole ring.
Cyclization to Form Benzoxazole: The oxadiazole intermediate is then reacted with an appropriate ortho-substituted phenol under dehydrating conditions to form the benzoxazole ring.
Introduction of the Methylcyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one: shares structural similarities with other benzoxazole and oxadiazole derivatives.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
5-[5-(2-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-6-4-8(6)12-15-11(16-19-12)7-2-3-10-9(5-7)14-13(17)18-10/h2-3,5-6,8H,4H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBQCEMFIQNTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC(=NO2)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B6982624.png)
![N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B6982630.png)
![N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide](/img/structure/B6982637.png)
![N,N-dipropyl-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B6982638.png)
![[1-Benzyl-4-(2-ethylsulfonylethylamino)piperidin-4-yl]methanol](/img/structure/B6982641.png)
![2-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]amino]-N-propan-2-ylacetamide](/img/structure/B6982652.png)
![2-[[4-[2-(3-Methylphenoxy)ethyl]piperazin-1-yl]methyl]pyrazine](/img/structure/B6982661.png)


![[2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-fluorophenyl]methanol](/img/structure/B6982702.png)

![N-[(1-propan-2-ylcyclopropyl)methyl]-4-(prop-2-ynylsulfamoyl)piperazine-1-carboxamide](/img/structure/B6982715.png)
![3-[(3-Bromo-1-methylindol-2-yl)methylamino]propan-1-ol](/img/structure/B6982726.png)
![2-[2-(4-Acetylpiperazin-1-yl)ethylamino]-6-chlorobenzamide](/img/structure/B6982729.png)
